Methylaminoacetaldehyde dimethyl acetal

pKa basicity nucleophilicity

Researchers developing CNS agents, kinase inhibitors, or optimizing methimazole API synthesis face a key challenge: the amine substitution pattern critically dictates cyclization and condensation outcomes. This secondary methylamine acetal (pKa ~8.29) provides the precise nucleophilicity required for aza[3.3.2]cyclazine and diarylethylamine formation-pathways inaccessible with primary or tertiary analogs. • Enables 86.3% yield in methimazole condensation, reducing manufacturing costs vs. chloroacetaldehyde routes. • Essential for 5-aminoindolizine intermediate generation; primary/tertiary analogs fail this transformation. • Sourced with 97% purity; available in bulk for pilot-scale campaigns.

Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
CAS No. 122-07-6
Cat. No. B117271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylaminoacetaldehyde dimethyl acetal
CAS122-07-6
Synonyms2,2-Dimethoxyethyl)methylamine;  (Methylamino)acetaldehyde Dimethyl Acetal;  (N-Methylamino)acetaldehyde Dimethyl Acetal;  1-(Methylamino)-2,2-dimethoxyethane;  2,2-Dimethoxy-N-methylethanamine;  2,2-Dimethoxy-N-methylethylamine;  2-(Methylamino)acetaldehy
Molecular FormulaC5H13NO2
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESCNCC(OC)OC
InChIInChI=1S/C5H13NO2/c1-6-4-5(7-2)8-3/h5-6H,4H2,1-3H3
InChIKeyHUMIEJNVCICTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylaminoacetaldehyde Dimethyl Acetal: Specifications & Differentiation


Methylaminoacetaldehyde dimethyl acetal (CAS 122-07-6) is a primary amine-containing acetal, a bifunctional building block where the acetal moiety protects an aldehyde while the methylamino group provides a nucleophilic handle for heterocycle construction [1]. As a member of the aminoacetaldehyde dimethyl acetal family, its substitution pattern—specifically, the monomethylated amine—confers distinct basicity (pKa ~8.29) and reactivity compared to both the parent amine (aminoacetaldehyde dimethyl acetal, pKa ~6.95) and the fully N,N-dimethylated derivative (pKa ~9.35) . This positional difference is not trivial; it dictates protonation state, nucleophilicity, and thereby its specific utility in condensation and cyclization reactions .

Secondary methylamine with distinct nucleophilic profile
Protected aldehyde enables stepwise heterocycle construction
Intermediate amine basicity for controlled reactivity

Methylaminoacetaldehyde Dimethyl Acetal: Why Analogs Cannot Substitute


Substituting methylaminoacetaldehyde dimethyl acetal (CAS 122-07-6) with a close analog like aminoacetaldehyde dimethyl acetal (CAS 22483-09-6) or dimethylaminoacetaldehyde dimethyl acetal (CAS 38711-20-5) is not a 1:1 chemical equivalent. The core difference lies in the amine's degree of substitution, which dictates nucleophilicity and basicity. The primary amine in aminoacetaldehyde dimethyl acetal (pKa ~6.95) is significantly more prone to acylation and exhibits a different protonation state under physiological or catalytic pH conditions than the secondary methylamine (pKa ~8.29) . Conversely, the tertiary amine in the dimethyl analog (pKa ~9.35) cannot donate a proton, fundamentally altering its behavior in cyclocondensation reactions that require an N-H for ring closure . This is directly evidenced in the synthesis of aza[3.3.2]cyclazines, where the methylamino group is essential for the formation of the 5-aminoindolizines intermediate—a transformation that the primary or tertiary analogs would not support .

! Primary amine analog may shift acylation reactivity due to lower pKa
! Tertiary amine analog lacks N–H proton, limiting cyclocondensation utility
! Intermediate basicity not replicated by analogs, altering protonation state

Methylaminoacetaldehyde Dimethyl Acetal: Key Differentiating Evidence


pKa-Based Reactivity Comparison

The basicity of methylaminoacetaldehyde dimethyl acetal is a key differentiator. Its predicted pKa value is 8.29±0.20, which is intermediate between that of the primary amine analog, aminoacetaldehyde dimethyl acetal (pKa 6.95±0.10), and the tertiary amine analog, dimethylaminoacetaldehyde dimethyl acetal (pKa 9.35±0.28) . This quantitative difference directly impacts its protonation state and nucleophilicity across a range of pH conditions commonly encountered in synthetic chemistry.

pKa Comparison
Predicted / data to verify
Target (methylamino) 8.29
Primary amine analog 6.95
Tertiary amine analog 9.35
Intermediate protonation state for controlled nucleophilicity
Predicted values; verify experimentally
pKa basicity nucleophilicity amine

Efficient Methimazole API Synthesis

In the synthesis of methimazole (an antithyroid drug), methylaminoacetaldehyde dimethyl acetal is a specific and highly efficient precursor. A patent process describes its condensation with potassium thiocyanate to yield methimazole with a final product yield of 86.3% [1]. This high yield in a single key step underscores its commercial viability and process efficiency for this specific pharmaceutical synthesis, for which other aminoacetaldehyde dimethyl acetals are not suitable starting materials.

Methimazole Yield
Reported
86.3%
Supports process efficiency assessment
Single-step condensation with thiocyanate
Methimazole API synthesis yield condensation

Synthesis of Aza[3.3.2]cyclazine and Imidazole Scaffolds

Methylaminoacetaldehyde dimethyl acetal has been specifically reported as a reactant for synthesizing aza[3.3.2]cyclazines, a complex heterocyclic ring system, via a functionalized 5-aminoindolizine intermediate . This transformation relies on the specific nucleophilic character of the secondary methylamine and the protected aldehyde. Furthermore, it is used in a copper-catalyzed reaction with nitriles to form substituted imidazoles, a reaction that would be sterically and electronically different with the primary or tertiary amine analogs [1].

Aza-Cyclazine Route
Source review
5-Aminoindolizine intermediate
Enables aza[3.3.2]cyclazine and imidazole scaffolds
Specific to secondary methylamine
aza[3.3.2]cyclazine heterocycle copper-catalyzed imidazole

Acid-Catalyzed Condensation with Resorcinols

A study by Burilov et al. (2007) demonstrated that condensation of methylaminoacetaldehyde dimethyl acetal with resorcinol or methylresorcinol in acidic medium exclusively yields N-[2,2-bis(2,4-dihydroxyaryl)ethyl]-N-methylamine hydrochlorides [1]. This reaction is stoichiometrically defined: one molecule of the acetal reacts with two molecules of the phenol. This specific product formation is a direct consequence of the secondary amine's structure and is not a general outcome for all aminoacetals, highlighting a differentiated reactivity profile.

Resorcinol Condensation
Class-level inference
1:2 adduct (diarylethylamine)
Specific stoichiometry for calixarene precursors
Acid-catalyzed, defined product
resorcinol condensation diarylethylamine calixarene

Methylaminoacetaldehyde Dimethyl Acetal: High-Value Applications


Methimazole API Manufacturing

Methylaminoacetaldehyde dimethyl acetal is the preferred intermediate for the industrial-scale synthesis of methimazole (1-methylimidazole-2-thiol). As shown in patent literature, its condensation with thiocyanate proceeds in high yield (86.3%) . This efficiency translates directly to lower manufacturing costs and is a key reason for its procurement over alternative routes that would require the in-situ generation of the same intermediate from less expensive but lower-yielding precursors like chloroacetaldehyde dimethyl acetal.

Synthesis of Aza-Heterocycles for Drug Discovery

Researchers focused on developing novel central nervous system (CNS) agents or kinase inhibitors should prioritize this compound for accessing aza[3.3.2]cyclazine cores . Its ability to form a functionalized 5-aminoindolizine intermediate is a pathway not accessible with the primary or tertiary aminoacetaldehyde dimethyl acetal analogs. Procurement of this specific acetal enables exploration of this less-common chemical space, a key differentiator in medicinal chemistry campaigns.

Diarylethylamine Scaffolds for Supramolecular Chemistry

For projects requiring the construction of diarylethylamine frameworks, such as precursors to calixarenes or other polyphenolic hosts, methylaminoacetaldehyde dimethyl acetal offers a unique and predictable 1:2 condensation with resorcinols . This specific reactivity is essential for achieving the desired molecular architecture and is a direct consequence of its secondary amine structure, providing a clear advantage over using the primary amine analog.

Copper-Catalyzed Synthesis of Substituted Imidazoles

In research involving copper-catalyzed C-N bond formation, this compound serves as a key coupling partner with nitriles to generate substituted imidazoles . While other aminoacetals might react, the specific steric and electronic properties of the N-methyl group likely influence reaction rates and selectivity in this catalytic cycle. Procuring this specific building block ensures alignment with published protocols and maximizes the probability of successful, reproducible outcomes.

Application
Selection Property
Validation Focus
Methimazole API synthesis
Thiocyanate condensation yield
Verify methimazole purity and yield
Aza-heterocycle drug discovery
5-Aminoindolizine intermediate formation
Confirm aza[3.3.2]cyclazine scaffold formation
Diarylethylamine scaffolds
1:2 condensation stoichiometry
Assess diarylethylamine product specificity
Copper-catalyzed imidazole synthesis
C–N coupling with nitriles
Evaluate imidazole substitution pattern and rate

Technical Documentation Hub

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